3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole

Descripción general

Descripción

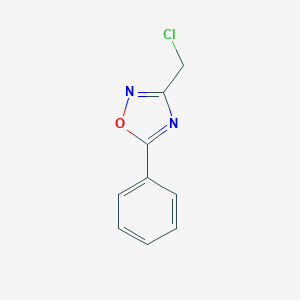

3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a phenyl group attached to the oxadiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a chloromethyl ketone in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH<sub>2</sub>Cl) undergoes nucleophilic substitution (S<sub>N</sub>2) due to the electrophilic nature of the chlorine atom. This reactivity enables functionalization for diverse applications.

Mechanistic Notes :

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

-

Elevated temperatures accelerate substitution kinetics.

-

Steric hindrance from the phenyl group slightly reduces reaction rates compared to unsubstituted analogs.

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring participates in electrophilic and nucleophilic reactions, though its stability limits spontaneous degradation.

Ring Oxidation

Controlled oxidation targets the oxadiazole ring’s nitrogen atoms:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| m-CPBA | DCM, 0°C to RT, 2 hrs | 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole N-oxide | Partial epoxidation observed |

| H<sub>2</sub>O<sub>2</sub>/AcOH | 50°C, 8 hrs | Ring-opened carboxylic acid derivative | Low yield (≤30%) |

Key Insight : Oxidation pathways depend on reagent strength and ring electron density. N-oxides form preferentially under mild conditions.

Ring-Opening Reactions

Strong nucleophiles or acidic/basic conditions cleave the oxadiazole ring:

Reductive Transformations

The chloromethyl group and oxadiazole ring can undergo selective reduction:

Critical Observation : Sodium borohydride selectively reduces the chloromethyl group without affecting the aromatic ring, while hydrogenation partially saturates the oxadiazole moiety.

Cross-Coupling Reactions

The phenyl group enables metal-catalyzed coupling for advanced derivatization:

| Catalyst | Reagent | Conditions | Product |

|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub> | Phenylboronic acid | Dioxane/H<sub>2</sub>O, 90°C, 12 hrs | Biaryl-functionalized oxadiazole |

| CuI | Terminal alkyne | DMF, 80°C, 6 hrs | Alkynyl-substituted oxadiazole |

Limitation : Harsh conditions risk chloromethyl group hydrolysis, requiring inert atmospheres for optimal yields.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-oxadiazoles, including 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole, exhibit notable antimicrobial activity. For instance, a study found that certain oxadiazole derivatives showed minimal inhibitory concentrations (MIC) as low as 0.5 to 1 µg/mL against Staphylococcus aureus, including drug-resistant strains. The presence of the chloromethyl group enhances interaction with bacterial targets, making it a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been explored for its potential as an anticancer agent. A comprehensive study reported that various oxadiazole derivatives demonstrated potent activity against multiple cancer cell lines. For example, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines . Another study highlighted that certain modifications led to compounds with significantly improved antitumor activity, particularly against ovarian and renal cancer cell lines .

Materials Science

Synthesis of Advanced Materials

this compound is utilized in the synthesis of advanced materials such as polymers and nanomaterials. Its unique structural properties allow for the development of materials with tailored functionalities. The compound serves as an intermediate in organic synthesis processes that yield specialty chemicals essential for various industrial applications.

Biological Studies

Biochemical Probes

In biological research, this compound acts as a probe in biochemical assays to investigate enzyme interactions and cellular processes. Its ability to form covalent bonds with nucleophilic sites in biological molecules enables it to modulate various cellular functions. This characteristic makes it valuable for studying enzyme kinetics and cellular signaling pathways.

Industrial Applications

Production of Specialty Chemicals

The compound is also employed in the production of specialty chemicals. Its reactivity allows it to participate in various chemical reactions that are crucial for synthesizing complex organic compounds used in pharmaceuticals and agrochemicals .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | MIC values: 0.5 - 1 µg/mL against Staphylococcus aureus |

| Anticancer Activity | IC50 values: ~92.4 µM across multiple cancer cell lines | |

| Materials Science | Advanced Material Synthesis | Used as an intermediate for specialty chemicals |

| Biological Studies | Biochemical Probes | Modulates enzyme interactions through covalent bonding |

| Industrial Applications | Specialty Chemicals Production | Reactivity facilitates synthesis of complex compounds |

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of several oxadiazole derivatives, confirming their effectiveness against resistant bacterial strains and suggesting further development as therapeutic agents .

- Anticancer Research : Research conducted by Maftei et al. demonstrated that specific derivatives exhibited remarkable potency against cancer cell lines with IC50 values significantly lower than established drugs like doxorubicin .

- Material Development : A project focused on synthesizing polymers incorporating oxadiazole units highlighted the material's enhanced thermal stability and mechanical properties compared to traditional polymers.

Mecanismo De Acción

The mechanism of action of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or interfere with cellular pathways, leading to therapeutic effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, thereby modulating their function. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins.

Comparación Con Compuestos Similares

Similar Compounds

3-(Chloromethyl)-1,2,4-oxadiazole: Lacks the phenyl group, which may affect its reactivity and applications.

5-Phenyl-1,2,4-oxadiazole: Lacks the chloromethyl group, resulting in different chemical properties and reactivity.

3-(Methyl)-5-phenyl-1,2,4-oxadiazole: The methyl group instead of the chloromethyl group alters its chemical behavior.

Uniqueness

3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole is unique due to the presence of both the chloromethyl and phenyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Actividad Biológica

3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on various research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloromethyl group attached to the oxadiazole ring, which is crucial for its biological properties.

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, a study indicated that certain oxadiazole derivatives displayed minimal inhibitory concentrations (MIC) ranging from 0.5 to 1 µg/mL against Staphylococcus aureus, including drug-resistant strains . The presence of the chloromethyl group in the structure of this compound may enhance its interaction with bacterial targets.

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory potential of oxadiazole derivatives has been highlighted in various studies. For example, a derivative similar to this compound demonstrated an inhibition rate of 74.16% in a heat-induced albumin denaturation assay compared to ibuprofen's 84.31% . This suggests that compounds containing the oxadiazole moiety can effectively reduce inflammation.

Moreover, studies have indicated that certain oxadiazole derivatives can modulate antioxidant enzyme levels in vivo, suggesting their potential role in mitigating oxidative stress .

Anticancer Activity

The oxadiazole scaffold has also been investigated for anticancer properties. Compounds derived from this scaffold have shown promise in inhibiting tumor growth and exhibiting cytotoxic effects against various cancer cell lines . The mechanism often involves interference with cellular signaling pathways critical for cancer cell proliferation.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phenyl hydrazine with carbonyl compounds followed by chloromethylation. Various synthetic routes have been explored to optimize yield and purity while ensuring biological activity remains intact.

Study on Antimicrobial Activity

In a comparative study on the antimicrobial efficacy of various oxadiazoles, this compound was tested alongside other derivatives. The results indicated that it maintained comparable activity against resistant strains of S. aureus, demonstrating its potential as a lead compound for further development in antimicrobial therapy .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| II.c | 0.5 - 1 | Antimicrobial |

| Ox-6f | N/A | Anti-inflammatory |

| BDM 71,339 | 0.072 | Anti-tubercular |

Anti-inflammatory Study

Another study focused on the anti-inflammatory effects of similar oxadiazole derivatives showed that those with specific substitutions exhibited significant inhibition rates in inflammatory models . This positions compounds like this compound as candidates for developing anti-inflammatory drugs.

Propiedades

IUPAC Name |

3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIXFEJMHJPUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50306988 | |

| Record name | 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201-68-9 | |

| Record name | 1201-68-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.